![molecular formula C24H20FN3O B3504187 N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B3504187.png)
N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide
描述
N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of an appropriate precursor, such as 2-chloroquinoline, with phenylhydrazine in the presence of a solvent like 1-pentanol and a base such as sodium carbonate.
Introduction of the Pyridin-3-yl Group: The pyridin-3-yl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core under controlled conditions.
Attachment of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be attached via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Final Coupling Step: The final step involves coupling the intermediate with an appropriate amine to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols .
科学研究应用
N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide has a wide range of scientific research applications:
作用机制
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or interfere with DNA synthesis .
相似化合物的比较
Similar Compounds
- N-[2-(4-fluorophenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide
- Quinoline derivatives with different substituents
Uniqueness
N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and pyridinyl groups contribute to its potential as a versatile compound in various research applications .
属性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O/c1-16-4-9-22-20(13-16)21(14-23(28-22)18-3-2-11-26-15-18)24(29)27-12-10-17-5-7-19(25)8-6-17/h2-9,11,13-15H,10,12H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNBOMRISZQJTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCCC3=CC=C(C=C3)F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


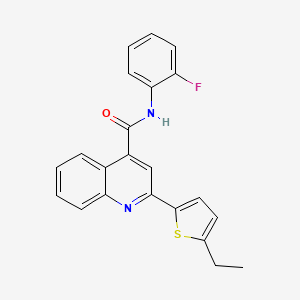
![6-bromo-N-[2-(2-methoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504108.png)
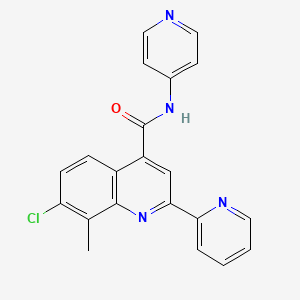
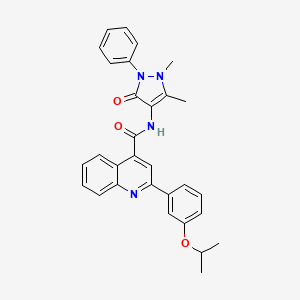
![ethyl 2-({[6-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B3504128.png)

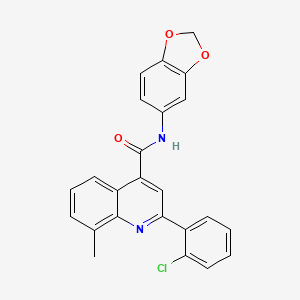


![6-bromo-N-[2-(2-methoxyphenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504176.png)
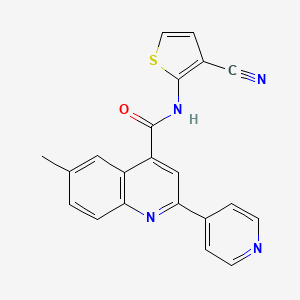
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504186.png)

![6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B3504198.png)
